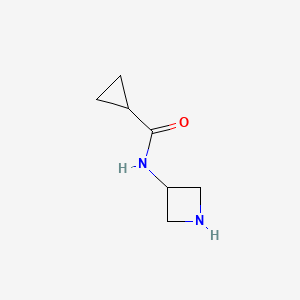N-(azetidin-3-yl)cyclopropanecarboxamide
CAS No.:
Cat. No.: VC20401156
Molecular Formula: C7H12N2O
Molecular Weight: 140.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H12N2O |
|---|---|
| Molecular Weight | 140.18 g/mol |
| IUPAC Name | N-(azetidin-3-yl)cyclopropanecarboxamide |
| Standard InChI | InChI=1S/C7H12N2O/c10-7(5-1-2-5)9-6-3-8-4-6/h5-6,8H,1-4H2,(H,9,10) |
| Standard InChI Key | AEHACUVQIAXZPV-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C(=O)NC2CNC2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Connectivity
N-(azetidin-3-yl)cyclopropanecarboxamide consists of two cyclic components:
-
Cyclopropane-carboxamide: A three-membered carbon ring () fused to a carboxamide group ().
-
Azetidine: A four-membered saturated ring containing three carbon atoms and one nitrogen atom ().
The SMILES notation clarifies the connectivity: the cyclopropane ring (C1-C-C1) is bonded to a carbonyl group (), which is further linked to the azetidine’s secondary amine (). The InChIKey provides a unique identifier for this structure.
Comparative Analysis with Structural Analogs
Replacing the cyclopropane with a cyclobutane ring yields N-(azetidin-3-yl)cyclobutanecarboxamide (CID 75481462) , which has a molecular formula of . Key differences include:
-
Ring strain: Cyclopropane’s 60° bond angles induce higher strain than cyclobutane’s 90°, potentially affecting reactivity and binding interactions.
-
Molecular weight: The cyclopropane analog is lighter (140.18 g/mol vs. 154.21 g/mol for the cyclobutane derivative) .
Physicochemical Properties
Predicted Collision Cross-Section (CCS)
Ion mobility spectrometry data for N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride (Table 1) reveals adduct-specific CCS values, critical for mass spectrometry-based identification:
Table 1: Predicted CCS values for major adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 141.10224 | 131.9 |
| [M+Na]+ | 163.08418 | 138.0 |
| [M+NH4]+ | 158.12878 | 136.4 |
These values suggest moderate molecular compactness, influenced by the rigid cyclic frameworks.
Solubility and Partitioning
-
LogP: Estimated at 2.30 for the free base, indicating moderate lipophilicity suitable for membrane permeability .
-
Water solubility: Predicted LogSw = -2.42 , implying limited aqueous solubility, a common challenge for cyclopropane-containing compounds.
Synthetic and Analytical Considerations
Synthesis Pathways
While no explicit synthesis routes are documented for N-(azetidin-3-yl)cyclopropanecarboxamide, analogous compounds suggest plausible strategies:
-
Cyclopropane formation: Via [2+1] cycloaddition using carbene insertion or Simmons-Smith reactions.
-
Amide coupling: Reacting cyclopropanecarbonyl chloride with azetidin-3-amine under Schotten-Baumann conditions.
Analytical Characterization
-
Mass spectrometry: High-resolution MS/MS can differentiate it from analogs like the cyclobutane derivative (Δm/z = 14.03) .
-
NMR: Expected signals include cyclopropane protons (δ 1.0–1.5 ppm) and azetidine groups (δ 2.5–3.5 ppm).
Future Directions
-
Activity profiling: Screen against kinase and PPI targets to identify lead applications.
-
Solubility enhancement: Explore prodrug strategies or salt forms to improve bioavailability.
-
Synthetic optimization: Develop scalable routes to enable in vivo studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume